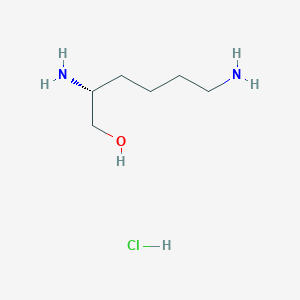
(R)-2,6-Diaminohexan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2,6-Diaminohexan-1-ol hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of lysine, an essential amino acid, and is often used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,6-Diaminohexan-1-ol hydrochloride typically involves the reduction of lysine derivatives. One common method includes the reduction of lysine using sodium borohydride in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of ®-2,6-Diaminohexan-1-ol hydrochloride often involves large-scale reduction processes. The use of high-pressure hydrogenation and catalytic reduction methods are common. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
®-2,6-Diaminohexan-1-ol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can further modify the compound, often leading to the formation of more complex molecules.
Substitution: The amino groups in the compound can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and other nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various lysine derivatives, which have applications in pharmaceuticals and other industries.
Wissenschaftliche Forschungsanwendungen
®-2,6-Diaminohexan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to protein synthesis and enzyme function.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-2,6-Diaminohexan-1-ol hydrochloride involves its interaction with various molecular targets. The compound can act as a substrate for enzymes involved in amino acid metabolism. It can also interact with receptors and other proteins, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lysine: As a derivative of lysine, ®-2,6-Diaminohexan-1-ol hydrochloride shares many properties with this essential amino acid.
Ornithine: Another amino acid with similar properties, often used in similar applications.
Arginine: A basic amino acid with comparable chemical behavior.
Uniqueness
What sets ®-2,6-Diaminohexan-1-ol hydrochloride apart is its chiral nature and specific reactivity, making it particularly valuable in the synthesis of chiral drugs and other specialized applications.
Eigenschaften
Molekularformel |
C6H17ClN2O |
|---|---|
Molekulargewicht |
168.66 g/mol |
IUPAC-Name |
(2R)-2,6-diaminohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H16N2O.ClH/c7-4-2-1-3-6(8)5-9;/h6,9H,1-5,7-8H2;1H/t6-;/m1./s1 |
InChI-Schlüssel |
QJZLNXBTYAJWNK-FYZOBXCZSA-N |
Isomerische SMILES |
C(CCN)C[C@H](CO)N.Cl |
Kanonische SMILES |
C(CCN)CC(CO)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















